molecular formula C43H53N8O7P B1436838 DMF-dG Phosphoramidite CAS No. 330628-04-1

DMF-dG Phosphoramidite

Cat. No. B1436838
M. Wt: 824.9 g/mol
InChI Key: YRQAXTCBMPFGAN-UNHDIWNRSA-N
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Description

DMF-dG Phosphoramidite is a compound containing 5’ DMT and the nucleoside deoxyguanosine (dG) with Dimethylaminoformamidine (DMF) base protection . It is used in oligonucleotide synthesis . DNA phosphoramidites are the building blocks for the synthesis of DNA or DNA-containing oligonucleotides .


Synthesis Analysis

The synthesis of phosphoramidites is of fundamental importance for the production of oligonucleotides, which are used in various medical and biotechnological applications . The key step in this synthetic approach for DNA synthesis is the reaction of the nucleoside phosphoramidite building block, with the terminal 5′-OH of the oligonucleotide . The synthesis cycle has been optimized for reaction times, mildness, and yields .


Molecular Structure Analysis

The molecular structure of DMF-dG Phosphoramidite is represented by the empirical formula C43H53N8O7P . It has a molecular weight of 824.90 .


Chemical Reactions Analysis

The key step in the synthetic approach for DNA synthesis is the reaction of the nucleoside phosphoramidite building block, with the terminal 5′-OH of the oligonucleotide . The chemical reactions of the original 4-step synthesis cycle have largely remained unchanged .


Physical And Chemical Properties Analysis

DMF-dG Phosphoramidite is a white to off-white solid . It is sensitive to environmental conditions when in powder or liquid form .

Scientific Research Applications

DMF-dG Phosphoramidite is a chemical compound used in the synthesis of DNA or DNA containing oligonucleotides . It contains 5’ DMT and the nucleoside deoxyguanosine (dG) with Dimethylaminoformamidine (DMF) base protection .

  • Polymerase Chain Reaction (PCR) Primers

    • DMF-dG Phosphoramidite is used in the synthesis of primers for PCR methods . PCR is a common method in molecular biology to amplify a specific DNA segment.
  • DNA Sequencing

    • DMF-dG Phosphoramidite is used in the synthesis of linkers for DNA sequencing .
  • DNA Microarrays

    • DMF-dG Phosphoramidite is used in the synthesis of probes on DNA microarrays .
  • Antisense Oligonucleotides

    • DMF-dG Phosphoramidite is used in the synthesis of antisense oligonucleotides .
  • Molecular Probes

    • DMF-dG Phosphoramidite is used in the synthesis of molecular probes .
  • Therapeutic Applications

    • DMF-dG Phosphoramidite is used in the synthesis of oligonucleotides for therapeutic applications .
  • Cloning and DNA Sequencing

    • DMF-dG Phosphoramidite is used in the synthesis of linkers for cloning and DNA sequencing .
  • Synthesis of Modified Oligonucleotides

    • DMF-dG Phosphoramidite is ideal for applications requiring mild deprotection to preserve the integrity of oligonucleotides containing sensitive dyes, labels, or other modifications .
  • High-Throughput Oligonucleotide Synthesis

    • DMF-dG Phosphoramidite is used in high-throughput oligonucleotide synthesis .
  • Structural and Mutagenesis Studies

    • DMF-dG Phosphoramidite is used in the synthesis of oligonucleotides for structural and mutagenesis studies .
  • Synthesis of Probes for Molecular Assays and Microarrays

    • DMF-dG Phosphoramidite is used in the synthesis of probes for molecular assays and microarrays .
  • Development of Therapeutic, Diagnostic, and Research Applications

    • DMF-dG Phosphoramidite is used in the development of therapeutic, diagnostic, and research applications .

Safety And Hazards

DMF-dG Phosphoramidite should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

DMF-dG Phosphoramidite is ideal for applications requiring mild deprotection to preserve the integrity of oligonucleotides containing sensitive dyes, labels, or other modifications, which may be unstable with prolonged exposure to strong alkaline conditions .

properties

IUPAC Name

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-36-25-38(50-28-45-39-40(50)47-42(48-41(39)52)46-27-49(5)6)57-37(36)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,47,48,52)/b46-27+/t36-,37+,38+,59?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQAXTCBMPFGAN-UNHDIWNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)/N=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H53N8O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

824.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DMF-dG Phosphoramidite

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MD Gray, PS Deore, AJ Chung… - Bioconjugate …, 2020 - ACS Publications
… Thus, the standard dmf-dG phosphoramidite was replaced with iPr-Pac-dG, capping was carried out using phenoxyacetic anhydride rather than acetic anhydride in Cap A and the …
Number of citations: 12 pubs.acs.org
JP Schrum, A Ricardo, M Krishnamurthy… - Journal of the …, 2009 - ACS Publications
… dU p DNA templates were synthesized with dmf-dG phosphoramidite to reduce ammonium hydroxide deprotection time, thereby avoiding cyclization of the dU p residues. Integrity of the …
Number of citations: 116 pubs.acs.org
JP Schrum - 2010 - search.proquest.com
… dUp DNA templates were synthesized with dmf-dG phosphoramidite to reduce ammonium hydroxide deprotection time, thereby avoiding cyclization of the dUp residues. Integrity of the …
Number of citations: 0 search.proquest.com

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